2-(Propane-1-sulfonyl)cyclohexan-1-one
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Overview
Description
2-(Propane-1-sulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2S It features a cyclohexanone ring substituted with a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Propane-1-sulfonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-(Propane-1-sulfonyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propane-1-sulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexanone ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the sulfonyl group.
Propane-1-sulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-(Propane-1-sulfonyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
85058-04-4 |
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Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-propylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h9H,2-7H2,1H3 |
InChI Key |
FYLQIGPSNBFRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCCCC1=O |
Origin of Product |
United States |
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